2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester
Description
This compound is a cyclopropane-containing boronic acid pinacol ester with a para-trifluoromethylphenyl substituent. Its structure combines a strained cyclopropane ring, a strong electron-withdrawing trifluoromethyl group, and the pinacol boronic ester moiety, which stabilizes the boronic acid for use in cross-coupling reactions like Suzuki-Miyaura couplings . The cyclopropane ring introduces steric and electronic effects that differentiate it from conventional aryl or heteroaryl boronic esters.
Properties
Molecular Formula |
C16H20BF3O2 |
|---|---|
Molecular Weight |
312.1 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-14(2)15(3,4)22-17(21-14)13-9-12(13)10-5-7-11(8-6-10)16(18,19)20/h5-8,12-13H,9H2,1-4H3 |
InChI Key |
SUSCBVVKIGKJNF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)phenylcyclopropyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a critical reagent in Suzuki-Miyaura couplings, facilitating carbon-carbon bond formation between aryl halides and boronic esters. The trifluoromethyl group enhances the electrophilicity of coupled aryl halides, accelerating oxidative addition with palladium catalysts .
Mechanism and Conditions
-
Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base : Typically Na₂CO₃ or K₃PO₄ in aqueous/organic solvent mixtures (e.g., dioxane/water).
-
Reaction Steps :
The pinacol ester group stabilizes the boron center, reducing premature protodeboronation and improving reaction efficiency .
Protodeboronation and Stability
Protodeboronation (B-C bond cleavage) competes with cross-coupling, especially under acidic or aqueous conditions. Kinetic studies reveal:
| Parameter | Boronic Acid (kBA, s⁻¹) | Pinacol Ester (kBE, s⁻¹) |
|---|---|---|
| Protodeboronation Rate | 0.003 | <0.0003 |
| Hydrolysis Rate (k'hyd) | pH-dependent | Slower due to ester |
Data derived from 19F NMR studies of analogous systems .
The pinacol ester suppresses protodeboronation by ~100-fold compared to boronic acids, enhancing synthetic utility .
Hydrolysis and Esterification Equilibria
The compound undergoes pH-dependent equilibration with its boronic acid form:
Key Factors :
-
pH : Hydrolysis is favored under basic conditions (pH > 10).
-
Diol Concentration : Excess pinacol shifts equilibrium toward the ester .
Side Reactions and Mitigation
-
Oxidative Deborylation : Minimized by inert atmospheres.
-
Homocoupling : Suppressed using degassed solvents and controlled stoichiometry .
The versatility of 2-[4-(trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester in cross-coupling, combined with its stability, underscores its importance in modern organic synthesis. Strategic control of reaction conditions (pH, catalyst, and base) optimizes yields and minimizes competing pathways .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[trans-2-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the activation of aryl or vinyl halides and the formation of palladium-boron intermediates.
Comparison with Similar Compounds
Structural Features and Reactivity
Physical and Chemical Properties
Commercial Availability and Cost
Factors influencing cost include synthetic complexity (cyclopropane formation, trifluoromethylation) and purification challenges.
Key Research Findings
- Reactivity : The trifluoromethyl group and cyclopropane in the target compound likely accelerate cross-coupling by increasing boron electrophilicity and reducing steric hindrance at the coupling site .
- Stability : Pinacol esters generally offer better stability than boronic acids but are less hydrolytically robust than pinanediol analogs (e.g., BSIH-PD) .
- Applications : Cyclopropane-bearing boronic esters are underrepresented in commercial catalogs, highlighting their niche utility in drug discovery for rigid scaffolds .
Biological Activity
The compound 2-[4-(Trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester (CAS Number: 214360-65-3) is a boronic acid derivative known for its unique structural properties and potential biological activities. Boronic acids and their derivatives have garnered attention in medicinal chemistry due to their ability to interact with biological molecules, particularly in the context of cancer therapy and other diseases.
- Molecular Formula : C₁₃H₁₆BF₃O₂
- Molecular Weight : 272.07 g/mol
- Structure : The compound features a cyclopropane ring bonded to a trifluoromethylphenyl group and a boronic acid moiety protected as a pinacol ester.
Biological Activity Overview
Boronic acids are known to exhibit various biological activities, including:
- Anticancer properties : Many boronic acid derivatives have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme inhibition : They can act as inhibitors of proteases and other enzymes by forming reversible covalent bonds with active site residues.
The biological activity of this compound is primarily attributed to its ability to form complexes with diols and other biomolecules, which may disrupt normal cellular functions. This interaction can lead to the inhibition of key metabolic pathways in cancer cells.
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on various cancer cell lines, including human prostate (PC-3) and liver (HepG2) cancer cells, demonstrated that boronic acids exhibit significant anticancer activity. The efficacy was assessed using the CellTiter 96 assay, revealing that certain derivatives, including those related to the compound , showed promising results in inhibiting cell proliferation .
- Enzyme Inhibition Studies
Comparative Biological Activity Table
Discussion
The biological activity of this compound suggests its potential utility in therapeutic applications, particularly in oncology. The trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane permeability and bioavailability.
Q & A
Q. What are the optimal catalytic systems and conditions for synthesizing 2-[4-(trifluoromethyl)phenyl]cyclopropane-1-boronic acid pinacol ester via Suzuki-Miyaura coupling?
The synthesis typically employs palladium catalysts (e.g., Pd(dppf)Cl₂) with cesium carbonate or potassium phosphate as a base in solvents like THF or 1,4-dioxane at 75–100°C under inert atmospheres. Multi-step protocols may involve deprotection or hydrogenation steps . For steric challenges posed by the cyclopropane and trifluoromethyl groups, ligand choice (e.g., XPhos) and prolonged reaction times (12–24 hours) are critical.
Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?
High-field ¹H/¹³C NMR is essential for confirming the cyclopropane ring integrity and boronic ester moiety. HPLC with UV detection (≥95% purity) and mass spectrometry (HRMS or ESI-MS) validate molecular weight. Purity checks should include monitoring for residual palladium (<10 ppm) via ICP-MS .
Q. How does pH influence the stability of boronic acid pinacol esters in aqueous reaction systems?
Studies on analogous boronic esters show stability in neutral to mildly basic conditions (pH 7–9). Acidic conditions (pH < 6) risk ester hydrolysis, while strong bases (pH > 10) may degrade the pinacol protecting group. Buffered systems (e.g., Tris-HCl, pH 7–8) are recommended for aqueous reactions .
Q. What are common side reactions observed during cross-coupling reactions with this compound?
Protodeboronation and cyclopropane ring-opening are prevalent side reactions. Mitigation strategies include using degassed solvents, minimizing exposure to protic acids, and avoiding excessive heating (>110°C). Competitive homocoupling can occur with oxygen-sensitive catalysts, necessitating strict inert atmospheres .
Q. How should researchers handle and store this compound to ensure long-term stability?
Store under argon at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid moisture and prolonged exposure to light. Periodic NMR analysis is advised to detect hydrolysis or decomposition .
Advanced Research Questions
Q. How do steric effects from the cyclopropane and trifluoromethyl groups impact cross-coupling efficiency?
The cyclopropane’s strain and trifluoromethyl group’s bulkiness reduce coupling yields due to steric hindrance. Optimize by using electron-rich palladium catalysts (e.g., Pd(OAc)₂ with SPhos) and elevated temperatures (90–110°C). Pre-activation of the boronic ester with Lewis acids (e.g., BF₃·OEt₂) may enhance reactivity .
Q. What mechanistic insights explain unexpected regioselectivity in reactions involving this compound?
DFT studies on similar systems suggest that steric effects dominate over electronic factors. The cyclopropane ring may distort transition states, favoring coupling at less hindered positions. Kinetic isotope effect (KIE) experiments can elucidate rate-determining steps .
Q. How can researchers resolve contradictions in reported reaction yields for analogous boronic esters?
Discrepancies often arise from solvent polarity (THF vs. dioxane), base strength (Cs₂CO₃ vs. K₃PO₄), or trace water content. Systematic DOE (Design of Experiments) approaches, including varying catalyst loading (1–5 mol%) and solvent ratios (dioxane:H₂O = 10:1 to 5:1), are recommended .
Q. What strategies enable functionalization of this compound for targeted bioconjugation or materials science applications?
Post-functionalization via click chemistry (e.g., CuAAC with azides) or amidation of hydrolyzed boronic acids is feasible. For biomolecular targeting, introduce PEG linkers or fluorescent tags at the cyclopropane ring while preserving the boronic ester .
Q. Why does the cyclopropane ring remain intact under specific reaction conditions but degrade in others?
Ring-opening occurs via acid-catalyzed pathways or radical intermediates. Stability is enhanced in non-polar solvents (toluene) and with additives like BHT (butylated hydroxytoluene) to suppress radical chain reactions. Monitoring via ¹H NMR (cyclopropane proton signals at δ 0.5–1.5 ppm) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
